molecular formula C33H36N6O5S2 B2837295 N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 309969-52-6

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Número de catálogo: B2837295
Número CAS: 309969-52-6
Peso molecular: 660.81
Clave InChI: HDCLFJPSBPDQOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide features a 1,2,4-triazole core substituted with:

  • A 4-ethoxyphenyl group at position 2.
  • A thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 3.
  • A methyl group at position 3, connected to a 4-(piperidin-1-ylsulfonyl)benzamide moiety.

Propiedades

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O5S2/c1-2-44-27-14-12-26(13-15-27)39-30(35-36-33(39)45-23-31(40)38-21-18-24-8-4-5-9-29(24)38)22-34-32(41)25-10-16-28(17-11-25)46(42,43)37-19-6-3-7-20-37/h4-5,8-17H,2-3,6-7,18-23H2,1H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLFJPSBPDQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Modifications

1,2,4-Triazole Derivatives
  • Compound from : S-alkylated 1,2,4-triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share the triazole core but differ in substituents.
  • Compound from : N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CHEMBL1716536) substitutes the indolin group with a hydroxyamino-oxoethyl moiety and uses a methoxybenzamide instead of a piperidin-sulfonyl benzamide. This reduces hydrophobicity and may alter target selectivity .
Thiazolo-Triazole Hybrids ()

Compounds like (5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one integrate thiazole with triazole. The target compound lacks this fusion, prioritizing a simpler triazole scaffold for synthetic accessibility and metabolic stability .

Substituent Analysis

Thioether Linkages
  • The target’s 2-(indolin-1-yl)-2-oxoethyl thioether contrasts with simpler thioethers (e.g., thiophen-2-yl in ). The indolin group may confer rigidity and mimic peptide backbones, enhancing binding to proteases or kinases .
  • highlights thione tautomerism in triazoles, where the absence of νS-H bands in IR spectra confirms the thione form. This tautomer likely stabilizes the target compound’s interactions with biological targets .
Sulfonamide vs. Benzamide Groups
  • The piperidin-1-ylsulfonyl group in the target compound differs from 4-methoxybenzamide () or N-(4-fluorophenyl)acetamide (). Sulfonamides generally improve solubility and bioavailability, while the piperidine moiety may enhance blood-brain barrier penetration .
  • ’s N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide shares the sulfonylbenzamide group but replaces the triazole with a benzo-thiazole. This suggests the target’s triazole core is critical for specificity toward certain enzymes .

Tabulated Comparison of Key Compounds

Compound ID/Ref Core Structure R1 (Position 4) R2 (Position 5) Benzamide Substituent Notable Properties
Target Compound 1,2,4-Triazole 4-Ethoxyphenyl 2-(Indolin-1-yl)-2-oxoethyl 4-(Piperidin-1-ylsulfonyl) High hydrophobicity, sulfonamide solubility
1,2,4-Triazole Benzyl 2-(Hydroxyamino)-2-oxoethyl 4-Methoxybenzamide Moderate logP, hydroxyl group for H-bonding
1,2,4-Triazole Ethyl Thiophen-2-yl N-(4-Fluorophenyl)acetamide Lower molecular weight, fluorophenyl for selectivity
Benzo[d]thiazole N/A N/A 4-(Piperidin-1-ylsulfonyl) Enhanced BBB penetration, thiazole for kinase inhibition

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain precise temperatures (±2°C) during exothermic steps (e.g., cyclization) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity products .

Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to verify substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidinyl protons at δ 1.5–2.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity in complex regions (e.g., triazole-indoline linkages) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 644.7) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Data interpretation tip : Cross-reference spectral data with structurally similar analogs (e.g., ’s benzamide derivatives) to resolve ambiguities.

Advanced: How can researchers analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:
Methodologies include:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., 5-lipoxygenase-activating protein) based on crystal structures (PDB ID: 3V99) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized targets .
  • Cellular assays :
    • In vitro enzyme inhibition : Test IC50 values using fluorescence-based assays (e.g., leukotriene B4 production in neutrophils) .
    • Gene expression profiling : Quantify downstream biomarkers (e.g., COX-2, TNF-α) via qPCR or ELISA in treated cell lines .

Key consideration : Validate target specificity using knockout cell lines or competitive inhibitors to rule off-target effects .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:
Contradictions (e.g., varying IC50 values in inflammation models) may arise from:

  • Structural analogs : Minor substituent changes (e.g., 4-ethoxy vs. 4-methoxy groups) alter pharmacokinetics .
  • Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1), serum concentration, or incubation time affect results.

Q. Resolution strategies :

Meta-analysis : Compare data from standardized assays (e.g., NIH/NCATS guidelines) .

Structure-Activity Relationship (SAR) studies : Systematically modify substituents (Table 1) to isolate activity drivers.

Pharmacokinetic profiling : Measure bioavailability and metabolite formation in vivo to explain efficacy gaps .

Q. Table 1. Substituent Effects on Anti-Inflammatory Activity

Substituent (R)IC50 (µM)LogPSource
4-Ethoxyphenyl0.453.2
4-Methoxyphenyl0.782.8
4-Fluorophenyl1.123.0

Advanced: How do structural modifications influence pharmacological activity?

Answer:

  • Triazole core : Essential for hydrogen bonding with catalytic residues (e.g., His132 in COX-2) .
  • Piperidinylsulfonyl group : Enhances solubility and blood-brain barrier penetration via sulfonamide interactions .
  • Indoline moiety : Modulates selectivity for kinase targets (e.g., JAK2 vs. EGFR) through hydrophobic pocket interactions .

Q. Experimental validation :

  • Proteolysis Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade specific targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize enthalpic contributions .

Advanced: What computational methods predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate:
    • Metabolic sites : Cytochrome P450 (CYP3A4) oxidation of the ethoxy group .
    • Toxicity alerts : Screen for mutagenicity (Ames test) and hERG inhibition .
  • Molecular Dynamics (MD) simulations : Simulate liver microsome environments to predict clearance rates .

Validation : Cross-check with in vitro hepatocyte assays and LC-MS metabolite identification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.